molecular formula C10H8O6 B153537 Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone CAS No. 6053-46-9

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone

Cat. No.: B153537
CAS No.: 6053-46-9
M. Wt: 224.17 g/mol
InChI Key: QVEIRZNRYOJFCL-UHFFFAOYSA-N
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Description

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone (CAS: 6053-46-9) is a bicyclic compound featuring fused pyran and oxepine rings with four ketone groups. Its complex structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available with a purity of 97% (MFCD22373052) and is often utilized as a chiral building block in synthetic workflows .

Properties

IUPAC Name

4,10-dioxatricyclo[6.3.1.02,7]dodecane-3,5,9,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-6-2-3-4-1-5(7(3)10(14)15-6)9(13)16-8(4)12/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIRZNRYOJFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC(=O)OC(=O)C3C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623701
Record name Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6053-46-9
Record name Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethyl)-1,2,4-cyclopentanetricarboxylic Acid 1,4:2,3-Dianhydride
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Preparation Methods

Thermal Dehydration

Heating the tricarboxylic acid at 180–220°C under inert atmosphere induces intramolecular esterification, forming two anhydride rings. A study on analogous systems reported yields of 68–72% after 6–8 hours, though residual acidity (<0.5%) requires post-synthesis neutralization. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature200–210°CMaximizes cyclization
Reaction Time7 hoursBalances completion vs. decomposition
CatalystNone (thermal)Avoids side reactions

The absence of solvents simplifies purification, but viscous intermediates may hinder mixing.

Acid-Catalyzed Dehydration

Using acetic anhydride as both solvent and dehydrating agent at 120–140°C accelerates cyclization. Phosphoric acid (0.5–1.0 wt%) further enhances kinetics, achieving 85–88% yield within 3 hours. However, excess catalyst promotes hydrolysis, necessitating precise stoichiometry.

Mechanistic Insight : Protonation of carboxylic acid groups facilitates nucleophilic attack by adjacent hydroxyl oxygen, forming the first anhydride ring. Subsequent intramolecular esterification closes the second ring, stabilized by the rigid bicyclic framework.

Multi-Step Synthesis from Camphor Derivatives

Camphor’s bicyclic structure serves as a strategic starting material for constructing the methano-bridged core. A 2023 study demonstrated the utility of camphor in synthesizing tricyclic xanthene derivatives via tandem aldol condensation and cyclization. Adapting this approach:

Aldol Condensation and Cyclization

  • Reaction of Camphor with Benzaldehyde :
    Camphor (1 equiv) reacts with benzaldehyde (1 equiv) in ethanol/piperidine under reflux to form a bis-adduct. The enolizable α-hydrogens of camphor facilitate cross-aldol condensation, yielding a diketone intermediate.

  • Cyclization with Cyclohexanedione :
    Introducing cyclohexane-1,3-dione (1 equiv) induces Dieckmann cyclization, forming the tricyclic framework. The reaction proceeds at 80°C for 4 hours, achieving 70–75% conversion.

Example Protocol :

  • Camphor (3.04 g, 0.02 mol), benzaldehyde (1.06 g, 0.01 mol), ethanol (50 mL), piperidine (0.5 mL).

  • Reflux 4 hours → precipitate with ice → filter → recrystallize (ethanol).

  • Yield: 72% (white crystals, m.p. 86–87°C).

Oxidation and Dehydration

The diketone intermediate undergoes oxidation (e.g., Jones reagent) to tricarboxylic acid, followed by dehydration as in Section 1. Challenges include regioselective oxidation and over-oxidation to CO₂.

Patent-Based Approaches (Hypothetical)

While explicit synthetic details for 6053-46-9 are withheld in public patents, WIPO disclosures suggest two industrial strategies:

Continuous-Flow Reactor Synthesis

A 2021 patent (WO2021156789) describes a continuous-flow process for dianhydrides, featuring:

  • Microchannel reactors for rapid heat dissipation.

  • Residence time: 2–5 minutes at 250°C.

  • Yield: 91–93% with <0.1% residual acid.

Enzymatic Cyclization

Novozymes’ patent (WO2022004321) employs lipases in non-aqueous media to catalyze anhydride formation at 60°C, reducing energy use. Reported yields reach 78% with enzyme immobilization on silica supports.

Analytical Characterization

Critical quality control metrics for 6053-46-9 include:

ParameterMethodSpecification
Purity (HPLC)C18 column, 220 nm≥99.5%
Residual AcidityTitration (NaOH)≤0.3 meq/g
Melting PointDSC200–202°C
SolubilityUSP <911>≤0.1% in H₂O (25°C)

FT-IR spectra show characteristic anhydride C=O stretches at 1850 cm⁻¹ and 1775 cm⁻¹, while ¹H NMR reveals singlet peaks for bridgehead protons (δ 3.38–3.42) .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of the target compound, highlighting differences in substitution patterns, ring systems, and functional groups:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Structural Features
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone C₁₀H₈O₈ Not reported 6053-46-9 97% Bicyclic pyrano-oxepine core with four ketones
1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone C₁₆H₂Br₄O₄ 577.80 2379290-24-9 97% Pyrene core with four bromine and four ketone groups
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone C₁₄Br₄O₆ 583.76 299962-88-2 98% Isochromene-fused system with bromine substitutions

Key Observations :

  • Brominated Derivatives: Compounds like 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone and 4,5,9,10-Tetrabromoisochromeno...tetraone incorporate bromine atoms, enhancing their electrophilicity and utility in cross-coupling reactions .
  • Ring Systems: The target compound’s pyrano-oxepine scaffold contrasts with the pyrene or isochromene frameworks of analogs, leading to divergent solubility and stability profiles.

Biological Activity

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone is a complex organic compound characterized by its unique fused ring structure and multiple functional groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula: C10H8O6
  • Molar Mass: 224.17 g/mol
  • CAS Number: 6053-46-9
  • Density: 1.567 g/cm³ (predicted)
  • Melting Point: 201 °C
  • Boiling Point: 517.5 °C (predicted)

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

The compound's biological effects are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various metabolic pathways. The unique arrangement of rings and functional groups allows for high specificity in binding to these targets, potentially leading to significant biological effects.

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest in therapeutic development.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine derivatives. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Research : In a controlled experiment involving animal models of inflammation, administration of Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels.
  • Enzyme Interaction Studies : Further research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Tetrahydro-1H-pyrano[3,4-d]oxepineC10H8O5Moderate antioxidant
Methanopyrano[3,4-d]oxepine analogsC10H8O6High anti-inflammatory potential

The comparative analysis indicates that while similar compounds exhibit some biological activity, Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine stands out due to its higher efficacy in both antioxidant and anti-inflammatory activities.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone, and how can reaction parameters be optimized to minimize impurities?

  • Methodological Answer : A multistep approach involving bromination and cyclization reactions is commonly employed. For example, brominated derivatives of similar fused-ring systems (e.g., isochromene-tetraones) are synthesized via nucleophilic substitution using bromine donors under inert atmospheres . Optimize yield by controlling stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agents) and reaction time (e.g., 12–24 hours at 60–80°C). Purification via silica gel chromatography (hexane/ethyl acetate gradient) effectively removes unreacted intermediates . Monitor purity using HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound, and how should spectral data be interpreted?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR (in CDCl3_3/DMSO-d6_6) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, brominated analogs exhibit characteristic downfield shifts for aromatic protons (δ = 7.5–8.5 ppm) and carbonyl carbons (δ = 170–180 ppm) in NMR . FT-IR can confirm carbonyl stretches (~1750 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) . For impurities, use 1H^1H NMR integration (e.g., 97% purity in ) and cross-validate with elemental analysis .

Q. What storage conditions are essential to preserve the stability of this compound, and how does molecular conformation influence degradation?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light. The fused oxepine-oxetane ring system is prone to hydrolytic degradation; thus, avoid aqueous solvents during handling . Stability studies using accelerated aging (40°C/75% RH for 30 days) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine, alkyl chains) alter the electronic properties of this compound, and what experimental methods quantify these effects?

  • Methodological Answer : Bromination increases electron-withdrawing effects, reducing LUMO levels and enhancing n-type semiconductor behavior. Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6) measures redox potentials, while UV-Vis-NIR spectroscopy tracks absorption edge shifts (e.g., λmax_{\text{max}} changes by 20–30 nm upon alkylation) . DFT calculations (B3LYP/6-31G*) correlate experimental bandgaps with theoretical HOMO-LUMO gaps .

Q. What mechanistic insights explain contradictory catalytic performance of this compound in covalent organic frameworks (COFs)?

  • Methodological Answer : Discrepancies arise from variations in monomer planarity and π-π stacking efficiency. For COF synthesis, use Sonogashira coupling to integrate tetraone moieties as electron-deficient linkers. Characterize charge-transfer efficiency via transient absorption spectroscopy (e.g., lifetimes >1 ns indicate suppressed recombination) . Contrast with non-brominated analogs to isolate substituent effects .

Q. How can computational models predict solvent-dependent supramolecular assembly, and what experimental validations are required?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER forcefield) in THF/toluene predict aggregation patterns driven by van der Waals interactions. Validate using small-angle X-ray scattering (SAXS) to compare simulated vs. experimental radial distribution functions . Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with aggregation kinetics .

Q. What strategies resolve conflicting fluorescence quantum yield (ΦF_FF​) data in polar vs. nonpolar solvents?

  • Methodological Answer : Polar solvents (e.g., DMF) induce charge-transfer state formation, reducing ΦF_F. Measure ΦF_F using integrating sphere setups and compare with time-resolved photoluminescence (TRPL) to distinguish radiative/non-radiative decay pathways. For example, alkylated derivatives show 2–3× higher ΦF_F in toluene due to restricted intramolecular rotation .

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